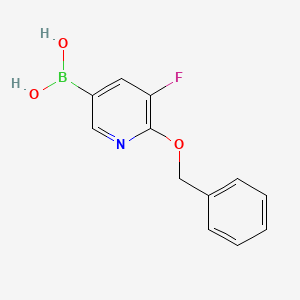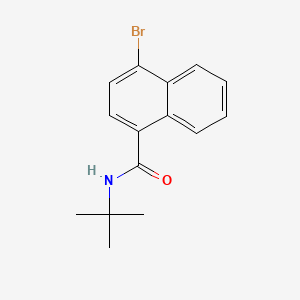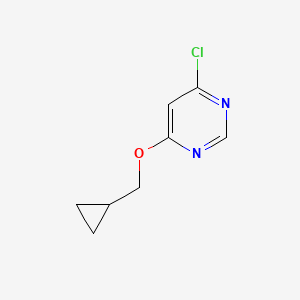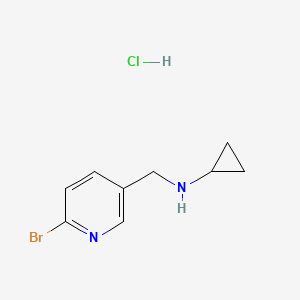
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine” is a chemical compound with the molecular formula C9H11BrN2 . It is extensively used in scientific research for its diverse applications, including catalysis, drug discovery, and material synthesis.
Molecular Structure Analysis
The molecular structure of “N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine” is determined by its molecular formula, C9H11BrN2 . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Aplicaciones Científicas De Investigación
Cyclopropanamine Compounds in Medicinal Chemistry
Cyclopropanamine derivatives, such as N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine, have been investigated for their potential as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the methylation and demethylation processes of histones, affecting chromatin structure and gene expression. Inhibiting LSD1 has been explored for therapeutic applications in treating various disease states, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The research underscores the potential of cyclopropanamine compounds in developing novel treatments for these conditions (Blass, 2016).
Organic Synthesis and Chemical Transformations
The study of bromopyridine derivatives has shown their versatility in organic synthesis. For instance, the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under pressure forms pyridylcarbene intermediates, leading to various novel bromopyridine and cyclopropyl pyridine derivatives. This highlights the potential of such compounds in synthesizing new chemical entities for further research and development in pharmaceuticals and materials science (Abarca, Ballesteros, & Blanco, 2006).
Material Science and Cell Culture Applications
Cyclopropylamine-modified plasma polymerised poly(methyl methacrylate) thin films have been developed for cell culture applications. This research demonstrates the biochemical activity of cyclopropanamine, making it suitable for synthesizing compounds like antidepressants or anticancer drugs. The study also explores the use of such modified materials in supporting the growth of 3T3 fibroblasts, highlighting the potential of cyclopropanamine derivatives in biotechnology and material science for biomedical applications (Chan, Li, Tsai, Tseng, & Chen, 2017).
Propiedades
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEORDKZYQTMJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


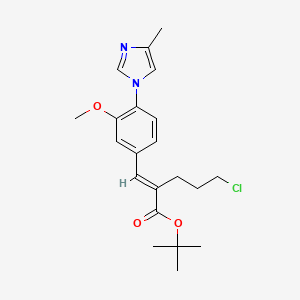
![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)
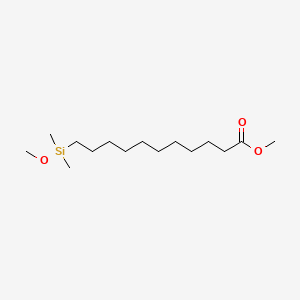
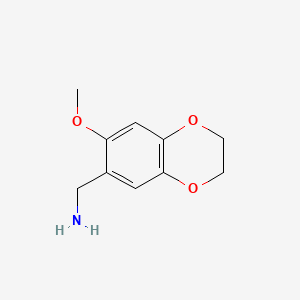
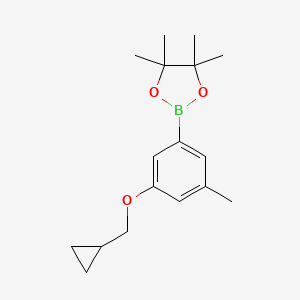
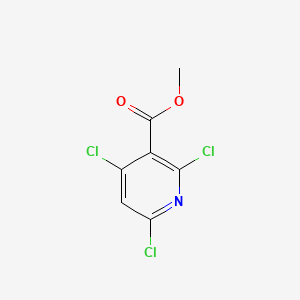
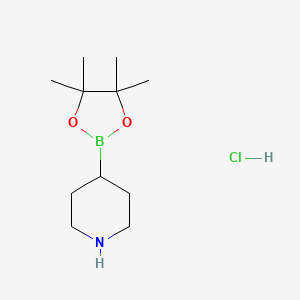
![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)
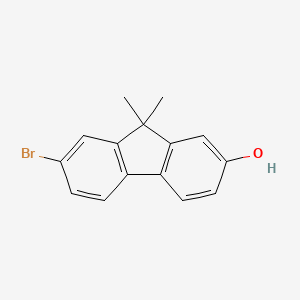
![tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B567638.png)
